N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide” is a chemical compound with a complex structure . It is related to a class of compounds known as TRPM8 antagonists .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a cyclopropane carboxamide group attached to a pyridazine ring via a sulfanyl linkage . The pyridazine ring is further substituted with a carbamoyl group, which is linked to a trifluoromethoxy-substituted phenyl group .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H15F3N4O3S and an average mass of 412.386 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.作用機序
Target of Action
The primary target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is the predominant mammalian cold-temperature thermosensor and is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system .
Mode of Action
The compound acts as an antagonist to the TRPM8 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects triggered by the activation of the receptor .
Biochemical Pathways
Trpm8 is implicated in nerve circuitry related to migraine pathogenesis, including the trigeminal and pterygopalatine ganglia . Therefore, the compound’s action on TRPM8 could potentially affect these pathways.
Pharmacokinetics
Efforts have been made to improve the drug-like properties of initial leads, particularly the removal of cyp3a4-induction liability and improvement of pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its antagonistic effect on the TRPM8 receptor. By blocking the activation of TRPM8, the compound could potentially reduce the risk of migraines .
特性
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)21-14(25)9-28-15-8-7-13(23-24-15)22-16(26)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYXVZNTBOCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。